molecular formula C19H16N6O B2500997 6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2199209-32-8

6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2500997
CAS No.: 2199209-32-8
M. Wt: 344.378
InChI Key: BFOGNGMEIONTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-3-carbonitrile core linked via an azetidine ring to a 6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazine moiety. The azetidine (four-membered nitrogen-containing ring) introduces conformational rigidity, while the pyridin-4-yl group on the dihydropyridazinone may facilitate π-π interactions in biological targets. The carbonitrile group (-CN) likely acts as a hydrogen bond acceptor, enhancing binding affinity.

Properties

IUPAC Name

6-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c20-9-14-1-3-18(22-10-14)24-11-15(12-24)13-25-19(26)4-2-17(23-25)16-5-7-21-8-6-16/h1-8,10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOGNGMEIONTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C#N)CN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes multiple heterocycles, specifically pyridine and dihydropyridazine moieties, which are known for their pharmacological relevance. The presence of a carbonitrile group further enhances its biological profile.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, often starting from simpler pyridine derivatives. Various methods have been employed to optimize yields and purity, including the use of microwave-assisted synthesis and solvent-free conditions to reduce environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine and related compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target have shown effectiveness against various bacterial strains.

CompoundActivityReference
This compoundAntimicrobial (broad-spectrum)
Similar pyridine derivativesAntibacterial against E. coli and S. aureus

Anticancer Potential

Preliminary data suggest that the compound may possess anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction.

The proposed mechanism involves the inhibition of key enzymes associated with cell growth and division. Specifically, it may interact with DNA or RNA synthesis pathways, leading to reduced viability in targeted cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various derivatives, including our target compound. It was found to be particularly effective against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.
  • Anticancer Screening : Another study explored the anticancer activity using several human cancer cell lines. The results indicated a dose-dependent response in cell viability assays, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Molecular Weight Key Functional Groups Biological Target/Application Reference
Target Compound - ~401.46* Azetidine, pyridin-4-yl, dihydropyridazinone Unknown (potential enzyme inhibition)
6-(Ethylamino)pyridine-3-carbonitrile (5R82) Lacks azetidine and dihydropyridazinone; simpler substituent 163.20 Ethylamino, pyridine-carbonitrile SARS-CoV-2 Mpro (low binding affinity)
6-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-3-carbonitrile (54a) Pyrazole ring replaces azetidine/dihydropyridazinone 322.28 Trifluoromethyl pyrazole, -CN GLUT1 inhibitor candidate
2-(3-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-...-carbonitrile (BK72470) Cyclopenta[b]pyridine replaces pyridine; dimethylpyrazole 401.46 Cyclopenta-pyridine, dimethylpyrazole Research chemical (no specified target)
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile Chloro and p-tolyl substituents; lacks azetidine-pyridine link 245.66 Chloro, p-tolyl, -CN Synthetic intermediate
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Morpholine and quinoline replace pyridine; tetrahydropyrazole ~500 (estimated) Quinoline, morpholine, tetrahydropyrazole TLR7-9 antagonist (lupus treatment)

*Calculated based on .

Key Findings from Comparative Analysis

Impact of Substituents on Binding Affinity :

  • The target compound’s azetidine and pyridin-4-yl groups may enhance rigidity and target engagement compared to simpler analogues like 5R82, which showed low affinity due to ligand flexibility .
  • Pyrazole-containing derivatives (e.g., 54a) demonstrate the role of heterocyclic substituents in modulating selectivity (e.g., GLUT1 inhibition) .

Cyclopenta[b]pyridine in BK72470 increases molecular weight and complexity, which could affect solubility and bioavailability .

Azetidine linkages are often formed via nucleophilic substitution or coupling reactions, as seen in and .

Physicochemical and Pharmacokinetic Considerations

  • Carbonitrile Group : Present in all analogues, this group enhances hydrogen bonding and metabolic stability.
  • Solubility : Bulkier substituents (e.g., cyclopenta[b]pyridine in BK72470) may reduce aqueous solubility compared to the target compound’s pyridin-4-yl group .
  • pKa and Reactivity : Chloro-substituted dihydropyridazines () exhibit lower pKa (-3.30), suggesting higher electrophilicity at the pyridazine ring .

Q & A

Q. What synthetic strategies are recommended for synthesizing 6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Prepare the pyridazinone core via condensation of pyridin-4-yl precursors with hydrazine derivatives under reflux in ethanol .
  • Step 2 : Functionalize the azetidine ring via nucleophilic substitution, using a methylene bridge to link the pyridazinone and azetidine moieties .
  • Step 3 : Attach the pyridine-3-carbonitrile group via Suzuki-Miyaura coupling or amidation, depending on substituent compatibility .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) for azetidine coupling to enhance reactivity.
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Key Reaction Parameters
Temperature: 80–110°C
Catalyst: Pd(PPh₃)₄ for coupling
Purification: HPLC (C18 column, acetonitrile/water gradient)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and azetidine methylene groups (δ 3.5–4.5 ppm). Use deuterated DMSO for solubility .
  • HPLC-MS : Confirm molecular ion peaks ([M+H]+) with ESI-MS and assess purity (>95% by UV detection at 254 nm) .
  • FT-IR : Identify nitrile stretches (~2200 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
Characterization Workflow
1. NMR for structural confirmation
2. HPLC-MS for purity and mass
3. IR for functional group validation

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to improve target selectivity in kinase inhibition?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyridin-4-yl group (e.g., replace with pyrimidine) or vary the azetidine substituents (e.g., cyclopropyl vs. methyl).
  • In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to measure IC₅₀ values .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with ATP-binding pockets .
SAR Design Parameters
Hydrophobic substituents for kinase pocket penetration
Electron-withdrawing groups (e.g., nitrile) for H-bonding

Q. How should researchers address contradictory bioactivity data observed across different cell lines or enzymatic assays?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell line provenance (e.g., ATCC authentication) and enzymatic assay buffer conditions (pH, ionic strength) .
  • Metabolic Stability Check : Use LC-MS to verify compound integrity post-incubation (e.g., hepatic microsome stability assays) .
  • Orthogonal Assays : Compare results from fluorescence-based and radiometric assays to rule out interference from autofluorescence or quenching .
Common Data Discrepancy Sources
Variability in cell membrane permeability
Off-target effects in kinase panels

Data Analysis and Experimental Design

Q. What strategies are recommended for designing dose-response experiments to evaluate cytotoxicity and therapeutic windows?

  • Methodological Answer :
  • Dose Range : Start with 0.1–100 µM, using 3-fold serial dilutions.
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis).
  • Endpoint Assays : Use MTT for viability and Caspase-3/7 Glo for apoptosis. Normalize data to untreated cells .
Example Data Table IC₅₀ (µM)Selectivity Index (SI)*
Compound A0.515.2
Compound B (analog)2.13.8
*SI = IC₅₀(non-target)/IC₅₀(target)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.